(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
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Overview
Description
(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a pyridinylmethoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclopropane ring.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles replace the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N,2-Dimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine
- (1R,2R)-N,2-Dimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine
- (1R,2R)-N,2-Dimethyl-1-{[(quinolin-3-yl)oxy]methyl}cyclopropan-1-amine
Uniqueness
(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinylmethoxy group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
922339-84-2 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1R,2R)-N,2-dimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H16N2O/c1-9-6-11(9,12-2)8-14-10-4-3-5-13-7-10/h3-5,7,9,12H,6,8H2,1-2H3/t9-,11+/m1/s1 |
InChI Key |
LHKYZKTYVIGQCE-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]1(COC2=CN=CC=C2)NC |
Canonical SMILES |
CC1CC1(COC2=CN=CC=C2)NC |
Origin of Product |
United States |
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